N-ethyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
Overview
Description
N-ethyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-ethyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the acylation of 2-hydrazinyl-4,6-dimethylpyrimidine, 4-amino-4H-1,2,4-triazol-3-thiol, 2-[(1-amino-1H-tetrazol-5-yl)thio]-N-tert-butylacetamide, 1-methyl-1H-tetrazol-5-amine, and 2-methyl-2H-tetrazol-5-amine with 2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acylation process.
Chemical Reactions Analysis
N-ethyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-ethyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been studied for its potential antidiabetic and anti-obesity activities . In medicinal chemistry, it is used as a key reagent in the synthesis of non-annulated polynuclear tetrazole-containing compounds. These compounds have shown promising results in preliminary in silico studies for their antidiabetic activity and have demonstrated minimal hypoglycemic activity in in vivo studies .
Mechanism of Action
The mechanism of action of N-ethyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s tetrazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways, resulting in the observed biological effects such as antidiabetic and anti-obesity activities .
Comparison with Similar Compounds
N-ethyl-N-phenyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can be compared with other tetrazole-containing compounds such as N-(3-mercapto-4H-1,2,4-triazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide . While both compounds exhibit biological activities, this compound has shown more pronounced activity in combating obesity . Other similar compounds include N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide, which has demonstrated significant anti-inflammatory action .
Properties
IUPAC Name |
N-ethyl-N-phenyl-2-(5-phenyltetrazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-21(15-11-7-4-8-12-15)16(23)13-22-19-17(18-20-22)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCXNWMBYILPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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